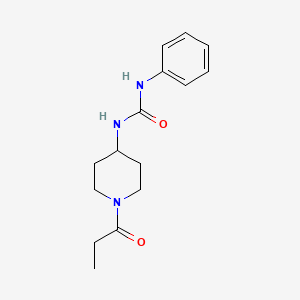
1-Phenyl-3-(1-propionylpiperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(1-propionylpiperidin-4-yl)urea is a chemical compound known for its significant biological activities. It is a potent inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(1-propionylpiperidin-4-yl)urea typically involves the reaction of 1-propionylpiperidine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Reacting 1-propionylpiperidine with phenyl isocyanate in an organic solvent such as dichloromethane.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using column chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix the reactants.
- Employing automated systems for stirring and temperature control.
- Utilizing industrial-scale purification techniques such as recrystallization and large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(1-propionylpiperidin-4-yl)urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of hydroxylated metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Phenyl-3-(1-propionylpiperidin-4-yl)urea has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, neurodegenerative disorders, and hypertension.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(1-propionylpiperidin-4-yl)urea involves the inhibition of soluble epoxide hydrolase. This enzyme is responsible for the hydrolysis of epoxides to diols. By inhibiting this enzyme, the compound increases the levels of epoxides, which have anti-inflammatory and neuroprotective effects. The molecular targets include:
Soluble epoxide hydrolase: Inhibition leads to increased epoxide levels.
p38 Mitogen-Activated Protein Kinase (MAPK): Inhibition of this kinase reduces inflammation and neuronal damage
Comparison with Similar Compounds
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea: A similar compound with trifluoromethoxy substitution, known for its dual inhibition of soluble epoxide hydrolase and p38 kinase.
1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea: Another similar compound with trifluoromethoxy substitution, used in research for its anti-inflammatory properties
Uniqueness: 1-Phenyl-3-(1-propionylpiperidin-4-yl)urea is unique due to its specific inhibition of soluble epoxide hydrolase without affecting other enzymes significantly. This selectivity makes it a valuable compound for studying the role of epoxides in biological systems and for developing targeted therapies .
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-phenyl-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C15H21N3O2/c1-2-14(19)18-10-8-13(9-11-18)17-15(20)16-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H2,16,17,20) |
InChI Key |
XOEKGIBLQVJFBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















